

Structural Confirmation of Aniline, 5-tert-pentyl-2-phenoxy-: A Comparative Guide

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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy-

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural confirmation of **Aniline, 5-tert-pentyl-2-phenoxy-**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages detailed spectroscopic information from structurally similar analogs to predict its characteristic analytical signatures. By comparing the known data of 2-phenoxyaniline, 4-phenoxyaniline, and 4-tert-butyldaniline, researchers can gain valuable insights for the identification and characterization of the target molecule.

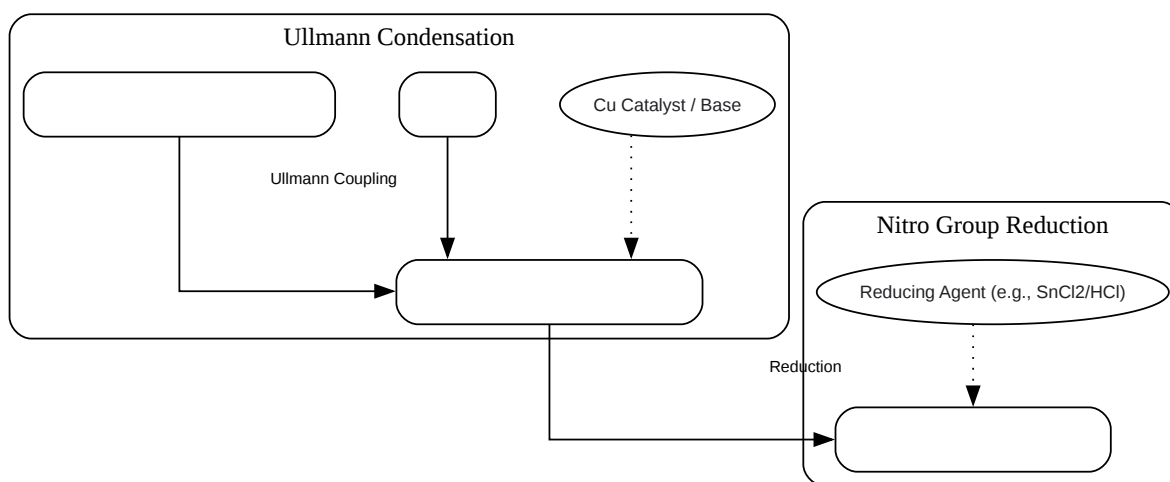
Predicted Physicochemical Properties

While experimental data for **Aniline, 5-tert-pentyl-2-phenoxy-** is scarce, some basic properties can be estimated based on its structure and publicly available information.

Property	Value
CAS Number	70289-36-0
Molecular Formula	C ₁₇ H ₂₁ NO
Molecular Weight	255.35 g/mol
Boiling Point	~353.7 °C at 760 mmHg
Flash Point	~155.4 °C
Density	~1.04 g/cm ³

Proposed Synthesis Workflow

A plausible synthetic route for **Aniline, 5-tert-pentyl-2-phenoxy-** involves a two-step process, beginning with an Ullmann condensation to form the diaryl ether linkage, followed by a reduction of a nitro group to the aniline.



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Caption: Proposed two-step synthesis of **Aniline, 5-tert-pentyl-2-phenoxy-**.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers.^{[1][2][3]}

- **Reactants:** A mixture of 2-bromo-4-tert-pentyl-1-nitrobenzene, phenol, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) is prepared in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
- **Reaction Conditions:** The reaction mixture is heated to a high temperature, typically in the range of 150-200°C, under an inert atmosphere (e.g., nitrogen or argon) for several hours.

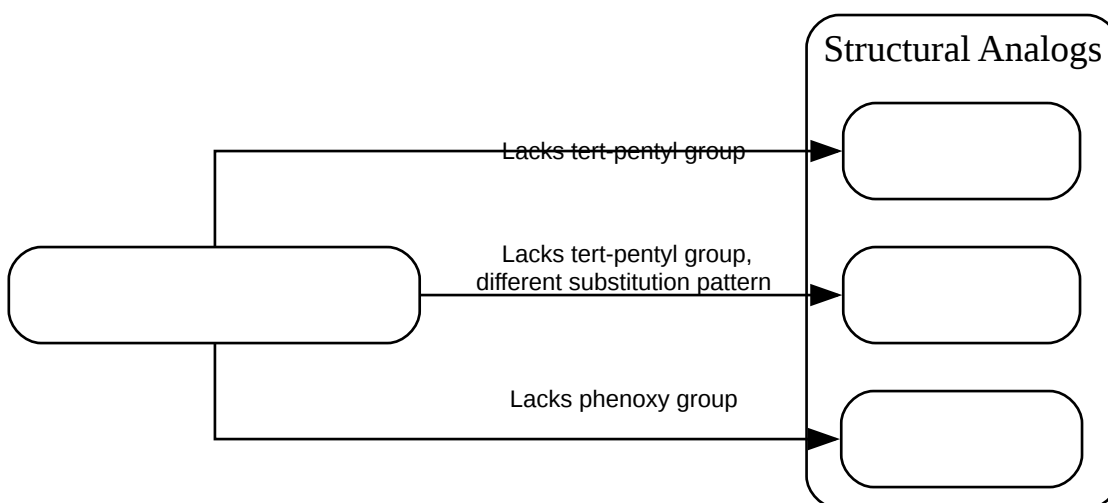
- **Workup:** After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield 5-tert-pentyl-2-phenoxy-4-nitrobenzene.

Experimental Protocol: Nitro Group Reduction

- **Reactants:** The synthesized 5-tert-pentyl-2-phenoxy-4-nitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl_2) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$), is added.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction mixture is basified with a solution of sodium hydroxide or sodium bicarbonate to neutralize the acid and precipitate the tin salts. The mixture is then filtered, and the filtrate is extracted with an organic solvent.
- **Purification:** The organic extracts are combined, washed with water, dried, and concentrated. The final product, **Aniline, 5-tert-pentyl-2-phenoxy-**, can be further purified by column chromatography or recrystallization.

Structural Analogs for Comparative Analysis

To predict the spectral characteristics of **Aniline, 5-tert-pentyl-2-phenoxy-**, we will compare the known data of the following analogs:



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Caption: Structural relationship between the target molecule and its analogs.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected structural analogs. This data can be used to infer the expected spectral features of **Aniline, 5-tert-pentyl-2-phenoxy-**.

¹H NMR Spectral Data (CDCl₃)

Compound	Aromatic Protons (ppm)	Amine Protons (ppm)	Alkyl Protons (ppm)	Reference
2-phenoxyaniline	6.70-7.35 (m, 9H)	~3.8 (br s, 2H)	-	[4][5]
4-phenoxyaniline	6.80-7.40 (m, 9H)	~3.7 (br s, 2H)	-	[6][7]
4-tert-butylaniline	6.65 (d, 2H), 7.25 (d, 2H)	~3.6 (br s, 2H)	1.29 (s, 9H)	[8][9]
Aniline, 5-tert-pentyl-2-phenoxy- (Predicted)	6.7-7.4 (m, 8H)	~3.7 (br s, 2H)	0.6-1.3 (m, 11H)	-

- Prediction for Target Molecule: The ^1H NMR spectrum of **Aniline, 5-tert-pentyl-2-phenoxy-** is expected to show complex multiplets in the aromatic region (δ 6.7-7.4 ppm) corresponding to the eight protons on the two phenyl rings. A broad singlet for the amine protons should appear around δ 3.7 ppm. The tert-pentyl group will exhibit characteristic signals in the aliphatic region (δ 0.6-1.3 ppm), likely a triplet for the methyl group, a quartet for the methylene group, and a singlet for the two methyl groups attached to the quaternary carbon.

^{13}C NMR Spectral Data (CDCl_3)

Compound	Aromatic Carbons (ppm)	C-N Carbon (ppm)	Alkyl Carbons (ppm)	Reference
2-phenoxyaniline	115.5, 118.9, 120.0, 121.5, 123.5, 129.8, 137.9, 142.3, 157.9	142.3	-	[5][10]
4-phenoxyaniline	116.3, 119.0, 122.8, 129.5, 142.0, 150.1, 158.9	142.0	-	[7]
4-tert-butylaniline	114.8, 126.1, 143.5, 144.0	144.0	31.5, 34.0	[8][11]
Aniline, 5-tert-pentyl-2-phenoxy- (Predicted)	115-160	~143	~9, 28, 34, 37	-

- Prediction for Target Molecule: The ^{13}C NMR spectrum will show multiple signals in the aromatic region (δ 115-160 ppm). The carbon attached to the amino group (C-N) is predicted to be around δ 143 ppm. The tert-pentyl group will have distinct signals for its different carbon atoms, including the quaternary carbon.

IR Spectral Data (cm^{-1})

Compound	N-H Stretch	C-N Stretch	C-O-C Stretch	Aromatic C-H Stretch	Reference
2-phenoxyaniline	3370, 3450	~1280	~1230	~3050	[12]
4-phenoxyaniline	3350, 3430	~1270	~1240	~3040	[7]
4-tert-butylaniline	3350, 3430	~1265	-	~3030	[8]
Aniline, 5-tert-pentyl-2-phenoxy- (Predicted)	~3360, ~3440	~1275	~1235	~3045	-

- Prediction for Target Molecule: The IR spectrum is expected to show two characteristic N-H stretching bands for the primary amine at approximately 3360 and 3440 cm^{-1} . A strong C-O-C stretching vibration for the diaryl ether should be observable around 1235 cm^{-1} . Aromatic C-H stretching will appear above 3000 cm^{-1} , and C-N stretching will be in the 1275 cm^{-1} region.

Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M]^+$	Key Fragment Ions	Reference
2-phenoxyaniline	185	168, 156, 128, 108, 77	[5][10]
4-phenoxyaniline	185	156, 128, 108, 77	[6][7]
4-tert-butylaniline	149	134 (M-15), 93	[8]
Aniline, 5-tert-pentyl-2-phenoxy- (Predicted)	255	226 (M-29), 198 (M-57), 184, 108, 77	-

- Prediction for Target Molecule: The mass spectrum should show a molecular ion peak at m/z 255. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) and a tert-pentyl group (M-57) from the parent ion. Fragments corresponding to the phenoxy group (m/z 93) and the aniline moiety would also be expected.

Conclusion

While direct experimental data for **Aniline, 5-tert-pentyl-2-phenoxy-** is not readily available, a comprehensive structural confirmation can be achieved through a comparative analysis of its structural analogs. By understanding the characteristic spectroscopic signatures of 2-phenoxyaniline, 4-phenoxyaniline, and 4-tert-butylaniline, researchers can confidently predict the expected NMR, IR, and MS data for the target compound. The proposed synthesis provides a viable route for its preparation, enabling further experimental investigation. This guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating the identification and characterization of this and similar molecules.

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- To cite this document: BenchChem. [Structural Confirmation of Aniline, 5-tert-pentyl-2-phenoxy-: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11958710#structural-confirmation-of-aniline-5-tert-pentyl-2-phenoxy]

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